An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl 2-Anilinobut-2-enedioate
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl 2-Anilinobut-2-enedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl 2-anilinobut-2-enedioate, a versatile enamine intermediate in organic synthesis. The document details the prevalent synthetic methodology, experimental protocols, and a full spectroscopic and physical characterization of the compound.
Introduction
Dimethyl 2-anilinobut-2-enedioate, also known as dimethyl anilinofumarate, is an organic compound with the molecular formula C₁₂H₁₃NO₄. Its structure, featuring a reactive enamine moiety and two ester groups, makes it a valuable precursor in the synthesis of more complex heterocyclic molecules, including quinoline derivatives, which are of interest in pharmaceutical and agrochemical development.[1] The primary route to this compound is the Michael addition reaction between aniline and dimethyl acetylenedicarboxylate (DMAD).
Synthesis of Dimethyl 2-Anilinobut-2-enedioate
The most common and efficient method for the synthesis of dimethyl 2-anilinobut-2-enedioate is the conjugate addition of aniline to the electron-deficient triple bond of dimethyl acetylenedicarboxylate. This reaction is typically exothermic and proceeds readily without the need for a catalyst. The reaction generally yields the thermodynamically more stable (E)-isomer (fumarate derivative) due to steric hindrance in the transition state.[2]
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of Dimethyl 2-anilinobut-2-enedioate.
Detailed Experimental Protocol
This protocol is based on established procedures for the reaction of aromatic amines with dimethyl acetylenedicarboxylate.[2]
Materials:
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Aniline (freshly distilled, 0.93 g, 10 mmol)
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Dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol)
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Methanol (20 mL)
Procedure:
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A solution of aniline (10 mmol) in methanol (10 mL) is prepared in a 50 mL round-bottom flask equipped with a magnetic stirrer.
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The flask is cooled in an ice bath to 0-5 °C.
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Dimethyl acetylenedicarboxylate (10 mmol) is dissolved in methanol (10 mL) and added dropwise to the stirred aniline solution over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The resulting residue is purified. If the product is a solid, it can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture. If it is an oil, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Yield: Yields for this type of reaction are typically in the range of 60-90%.[2]
Physical and Chemical Properties
There are conflicting reports in the literature and commercial sources regarding the physical state of dimethyl 2-anilinobut-2-enedioate at room temperature. Some sources describe it as a pale yellow liquid, while older literature suggests it can be a solid, which is consistent with its ability to be used in subsequent thermal cyclization reactions.[1][2] This discrepancy may be due to the presence of impurities or differences in the isomeric ratio (E/Z). The data presented below is a compilation from various sources.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol [1] |
| CAS Number | 54494-74-5[1] |
| Appearance | Clear to pale yellow liquid or solid |
| Boiling Point | Approx. 210 °C (at standard pressure)[1] |
| Density | Approx. 1.1 g/cm³[1] |
| Solubility | Soluble in organic solvents like ethanol and acetone[1] |
Spectroscopic Characterization
The following tables summarize the key spectroscopic data for dimethyl 2-anilinobut-2-enedioate.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | Singlet (broad) | 1H | N-H |
| ~6.9 - 7.4 | Multiplet | 5H | Aromatic C-H |
| ~5.4 | Singlet | 1H | Vinylic =C-H |
| ~3.7 | Singlet | 3H | O-CH₃ (ester) |
| ~3.6 | Singlet | 3H | O-CH₃ (ester) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The NH proton signal is often broad and its position can be highly variable.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester) |
| ~165 | C=O (ester) |
| ~150 | =C-N (vinylic) |
| ~139 | Aromatic C (quaternary) |
| ~129 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~123 | Aromatic C-H |
| ~95 | =C-H (vinylic) |
| ~52 | O-CH₃ (ester) |
| ~51 | O-CH₃ (ester) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium | N-H stretch |
| ~3050 - 3100 | Weak | Aromatic C-H stretch |
| ~2950 - 3000 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1710 - 1730 | Strong | C=O stretch (ester, unconjugated) |
| ~1650 - 1670 | Strong | C=O stretch (ester, conjugated) |
| ~1600 - 1620 | Strong | C=C stretch (vinylic) |
| ~1580, ~1490 | Medium | C=C stretch (aromatic ring) |
| ~1200 - 1300 | Strong | C-O stretch (ester) |
Mass Spectrometry
| m/z Value | Interpretation |
| 235 | [M]⁺ Molecular ion |
| 204 | [M - OCH₃]⁺ |
| 176 | [M - CO₂CH₃]⁺ |
| 144 | [M - C₆H₅NH - H]⁺ |
| 77 | [C₆H₅]⁺ |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to full characterization of the target molecule.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This guide has detailed the synthesis and comprehensive characterization of dimethyl 2-anilinobut-2-enedioate. The Michael addition of aniline to dimethyl acetylenedicarboxylate provides an efficient route to this valuable synthetic intermediate. The provided experimental protocol and tabulated spectroscopic data serve as a crucial resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation and identification of this compound for further applications in the development of novel molecules. It is recommended that the physical state and ¹³C NMR data be definitively confirmed experimentally due to some ambiguity in available sources.
